molecular formula C17H22N2O3 B2901239 (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide CAS No. 894214-00-7

(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide

Cat. No. B2901239
CAS RN: 894214-00-7
M. Wt: 302.374
InChI Key: RUEZEUMJXYSMSX-UHFFFAOYSA-N
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Description

“(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C12H18N4O2 . It has a molar mass of 250.297 Da . The exact structure would depend on the specific locations of the functional groups within the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that are reactive. The cyano group can undergo addition and substitution reactions, the ether groups (methoxy and propoxy) might participate in condensation and cleavage reactions, and the amide group can be involved in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar groups like cyano, methoxy, propoxy, and amide would likely make it soluble in polar solvents .

Scientific Research Applications

Store-Operated Calcium Entry (SOCE) Modulation

This compound has been identified as a modulator of SOCE, which is a critical pathway for calcium influx in various cell types . SOCE plays a vital role in cellular functions such as proliferation, differentiation, apoptosis, and gene expression. By modulating this pathway, the compound could serve as a valuable tool in studying calcium signaling in both normal physiology and pathological conditions.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds like this one are of interest in the development of new drugs and drug delivery systems for BNCT . BNCT is a type of radiation therapy that targets cancer cells selectively. The compound’s boron moiety can potentially be used to deliver therapeutic neutrons to malignant cells, providing a localized treatment option.

Phosphodiesterase-4 (PDE4) Inhibition

The compound has been investigated for its role as a PDE4 inhibitor . PDE4 is an enzyme that breaks down cAMP, a messenger molecule that regulates many biological processes. Inhibiting PDE4 can lead to increased levels of cAMP, which may have therapeutic implications in inflammatory disorders such as atopic dermatitis and psoriasis.

Suzuki-Miyaura Cross-Coupling Reactions

In the field of chemistry, the compound’s boronic acid derivatives are utilized in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical drug development.

Neuroscience Research

The modulation of calcium channels by this compound can have significant implications in neuroscience research . Calcium channels are integral to neuronal function, and their dysregulation is associated with various neurological disorders. This compound could help in understanding the role of calcium signaling in the nervous system.

Industrial Applications

While not directly related to the compound , its structural analogs, such as 4-Methoxy-3-propoxyphenylboronic acid, are used in industrial applications for research and development purposes . These compounds can serve as intermediates in the synthesis of more complex molecules for various industrial uses.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it exhibits desirable biological activity .

properties

IUPAC Name

(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-8-22-16-10-13(6-7-15(16)21-4)9-14(11-18)17(20)19-12(2)3/h6-7,9-10,12H,5,8H2,1-4H3,(H,19,20)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEZEUMJXYSMSX-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide

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